Calenduloside E
Overview
Description
Calenduloside E (CE) is a natural triterpenoid saponin, primarily isolated from Aralia elata, a traditional Chinese medicinal plant. It is known for its cardiovascular protective effects and has been studied for its role in myocardial ischemia/reperfusion injury (MIRI) (Wang et al., 2020).
Synthesis Analysis
The synthesis of clickable activity-based probes of Calenduloside E has been designed for identifying its functional targets. Modifications such as the introduction of an alkyne moiety at the C-28 carboxylic group of CE have been made to maintain its protective and anti-apoptosis activity (Wang et al., 2018).
Molecular Structure Analysis
Calenduloside E's molecular structure is characterized by its triterpenoid backbone. The structure of related compounds, such as calenduloside A, has been established as 3-O-[O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] of oleanolic acid, which might be similar to CE's structure (Vecherko et al., 2004).
Chemical Reactions and Properties
Calenduloside E's chemical reactions, especially its interaction with Hsp90AB1, have been a focus of studies. It has been demonstrated that CE could bind to Hsp90AB1, a potential target for its protective effects against cell injury (Wang et al., 2018).
Physical Properties Analysis
The physical properties of Calenduloside E, such as solubility and stability, are not explicitly detailed in the available literature. However, its stability and solubility might be inferred from similar triterpenoid saponins.
Chemical Properties Analysis
Calenduloside E exhibits significant cardioprotective effects by improving cardiac function and inhibiting cardiomyocyte apoptosis. It restores mitochondrial homeostasis against MI/R injury, indicating its role in mitochondrial dynamics (Wang et al., 2020).
Scientific Research Applications
Cardioprotective Effects : Calenduloside E has shown significant cardioprotective effects in vivo and in vitro, improving cardiac function, decreasing myocardial infarct size, and inhibiting apoptosis associated with myocardial ischemia/reperfusion (MI/R) injury. It enhances ATP content and mitochondrial membrane potential, and modulates mitochondrial dynamics through AMPK activation and OPA1-related mitochondrial fusion (Wang et al., 2020).
Anti-cancer Properties : In mouse colon carcinoma cells (CT-26), Calenduloside E 6'-methyl ester induces apoptosis and inhibits tumor growth in a xenograft animal model. This compound prompts DNA fragmentation and activates key apoptosis-related enzymes (Lee et al., 2012).
Pharmacokinetics : A study on beagle dogs revealed the pharmacokinetic profile of Calenduloside E and its active metabolite oleanolic acid. The study suggests low bioavailability and provides a platform for future clinical studies (Shi et al., 2014).
Anti-inflammatory Effects : Calenduloside E inhibits the inflammatory response in RAW264.7 cells induced by lipopolysaccharide (LPS). It blocks ROS-mediated activation of the JAK1-stat3 signaling pathway, thereby reducing pro-inflammatory cytokines (Tang et al., 2019).
Target Identification : A study utilized a clickable activity-based probe to identify the targets of Calenduloside E in human umbilical vein endothelial cells (HUVECs). The findings indicate that it binds to Hsp90AB1 and might be beneficial for cardiovascular protective mechanisms (Wang et al., 2018).
Proteomic Profiling : Another study employed a biotin-conjugated analogue of Calenduloside E to identify protein targets in HUVECs, highlighting its potential in anti-apoptotic activities and the optimization of endothelial protection compounds (Tian et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)/t20-,21-,22+,23-,24-,25-,26+,27-,29+,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHKMAZAWJNBJ-RCYXVVTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180668 | |
Record name | Calenduloside E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calenduloside E | |
CAS RN |
26020-14-4 | |
Record name | Calenduloside E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26020-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calenduloside E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026020144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calenduloside E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALENDULOSIDE E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184358RYCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.